(Ethylenedioxy)dimethanol

説明

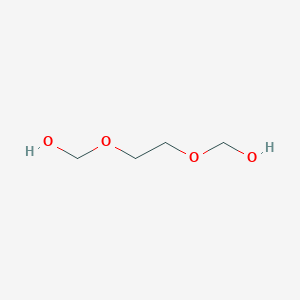

Structure

3D Structure

特性

IUPAC Name |

2-(hydroxymethoxy)ethoxymethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4/c5-3-7-1-2-8-4-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGYYDRIMBPOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCO)OCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041225 | |

| Record name | 1,2-Bis[hydroxymethoxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3586-55-8 | |

| Record name | (Ethylenedioxy)dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylol glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis[hydroxymethoxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethylenedioxy)dimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLOL GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y772Z5O19G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Ethylenedioxy)dimethanol synthesis from ethylene glycol and formaldehyde

An In-depth Technical Guide to the Synthesis of (Ethylenedioxy)dimethanol from Ethylene (B1197577) Glycol and Formaldehyde (B43269)

For Researchers, Scientists, and Drug Development Professionals

This compound (EDDM), also known as ethylene glycol bis(semiformal), is a versatile organic compound recognized for its efficacy as a broad-spectrum biocide.[1] Its primary mechanism of action involves the slow release of formaldehyde upon hydrolysis, which disrupts cellular functions in microorganisms by cross-linking proteins and DNA.[1] This controlled release makes it a valuable preservative in various industrial applications, including water treatment systems, paints, coatings, adhesives, and metalworking fluids.[2]

This technical guide provides a comprehensive overview of the synthesis of this compound from its core reactants, ethylene glycol and formaldehyde. It details the primary synthetic pathways, reaction mechanisms, experimental protocols, and key parameters that influence product yield and purity.

Core Synthesis Pathway: Acid-Catalyzed Condensation

The most documented and industrially significant method for synthesizing this compound is the acid-catalyzed condensation of ethylene glycol with a source of formaldehyde.[3] This reaction is an example of hemiacetal formation, where an alcohol (ethylene glycol) reacts with an aldehyde (formaldehyde). The overall reaction is a condensation process where water is typically formed as a byproduct, especially when using aqueous formaldehyde (formalin).[1][3]

The general chemical equation is:

HO-CH₂-CH₂-OH + 2 CH₂O → HO-CH₂-O-CH₂-CH₂-O-CH₂-OH

Sources of Formaldehyde

Several sources of formaldehyde can be utilized in the synthesis:

-

Paraformaldehyde: A solid polymer of formaldehyde, this is a widely used reactant in both laboratory and industrial settings.[3] Its use requires an initial depolymerization step, which is facilitated by the acid catalyst and heat.[3]

-

Formaldehyde Gas: Bubbling gaseous formaldehyde directly through ethylene glycol in the presence of an acid catalyst is an alternative method.[3] This approach avoids the need for depolymerization but necessitates specialized equipment for handling the gaseous reactant.[3]

-

Alternative Formaldehyde Donors: Other compounds capable of releasing formaldehyde, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), can also be reacted with ethylene glycol under strong acid catalysis to yield the desired product.[3][4]

The reaction proceeds via a protonation mechanism, as illustrated below.

Caption: Acid-catalyzed synthesis of EDDM from ethylene glycol and formaldehyde.

Experimental Protocols and Key Parameters

Precise control over reaction conditions is critical for maximizing the yield of this compound while minimizing the formation of byproducts, such as formic acid from the oxidation of formaldehyde.[3]

Key Reaction Parameters

The efficiency of the synthesis is significantly influenced by the catalyst choice and physical conditions. A summary of these parameters is provided below.

| Parameter | Typical Value / Condition | Rationale & Impact on Synthesis | Source |

| Catalyst | Strong acids (e.g., H₂SO₄, p-Toluenesulfonic acid) | Facilitates paraformaldehyde depolymerization and the condensation reaction. | [3] |

| Catalyst Conc. | 0.5 to 2.0% by weight | Optimizes reaction rate; higher concentrations can lead to unwanted side reactions. | [3] |

| Temperature | 60°C to 90°C | Balances a sufficient reaction rate with the prevention of reactant degradation or side reactions. | [3] |

| Molar Ratio | Ethylene Glycol : Formaldehyde ≈ 1 : 2.2 | An excess of formaldehyde is used to drive the reaction to completion and ensure full conversion of ethylene glycol. | [3] |

| pH | Acidic | Maintaining an acidic environment is crucial for optimizing both the yield and purity of the final product. | [1] |

Generalized Laboratory Synthesis Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of this compound using paraformaldehyde.

Materials:

-

Ethylene Glycol

-

Paraformaldehyde

-

Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (PTSA)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Separatory funnel

-

Distillation apparatus (for purification)

Procedure:

-

Charging the Reactor: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add ethylene glycol.

-

Molar Ratio Calculation: Calculate and weigh the required amount of paraformaldehyde to achieve a molar ratio of approximately 1:2.2 (ethylene glycol to formaldehyde). Add the paraformaldehyde to the flask.

-

Catalyst Addition: Carefully add the acid catalyst (e.g., H₂SO₄) to the mixture, typically between 0.5% and 2.0% of the total reactant weight.

-

Reaction: Attach the reflux condenser and begin heating the mixture to a temperature between 60°C and 90°C with continuous stirring. Maintain this temperature for the duration of the reaction, monitoring for the dissolution of paraformaldehyde and subsequent reaction progress.

-

Neutralization: After the reaction is complete (typically determined by analytical monitoring), cool the mixture to room temperature. Slowly add a neutralizing agent to quench the acid catalyst.

-

Purification: The crude product may be purified. This can involve washing with water to remove any remaining water-soluble impurities, followed by distillation to remove byproducts like formic acid and isolate the pure this compound.[3]

References

(Ethylenedioxy)dimethanol: A Technical Guide to its Mechanism of Action as a Formaldehyde-Releasing Agent

For Researchers, Scientists, and Drug Development Professionals

(Ethylenedioxy)dimethanol, also known as EDDM, is a widely utilized biocide valued for its efficacy as a formaldehyde-releasing agent (FRA).[1] These agents function as preservatives in a variety of water-based products, including cosmetics, metalworking fluids, and paints, by slowly releasing formaldehyde (B43269) to prevent microbial growth.[2][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its chemical decomposition, the biocidal activity of released formaldehyde, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Chemical Decomposition

The primary function of this compound as a biocide is predicated on its ability to decompose and release formaldehyde, the active antimicrobial agent.[1][4] This process occurs via the hydrolysis of hemiacetal linkages within its structure.[5]

The Hydrolysis Reaction

In aqueous environments, this compound undergoes hydrolytic decomposition, breaking down into ethylene (B1197577) glycol and two molecules of formaldehyde.[5] This reaction is central to its application as a preservative, as the liberated formaldehyde is effective against a broad spectrum of microorganisms.[4][5] The equilibrium of this reaction favors the release of formaldehyde.[6] Theoretically, one mole of this compound can release a maximum of two moles of formaldehyde, which constitutes approximately 49.2% of its molecular weight.[6]

Caption: Hydrolysis of this compound.

Factors Influencing Formaldehyde Release

The rate of formaldehyde release from this compound is not constant but is significantly influenced by environmental factors, primarily pH and temperature.[4][7]

-

pH: The hydrolysis of this compound is notably faster in acidic and neutral conditions and slows considerably as the solution becomes more alkaline.[5] This pH dependency is a critical factor in formulating products to ensure a controlled and effective release of formaldehyde.

-

Temperature: An increase in temperature generally accelerates the rate of hydrolysis, leading to a more rapid release of formaldehyde.[8][9]

-

Matrix: The composition of the product matrix can also affect the release kinetics. For instance, formaldehyde-releasing preservatives in cosmetic matrices tend to release formaldehyde more slowly than in simple aqueous solutions.[8]

Biocidal Activity of Released Formaldehyde

Formaldehyde is a potent, broad-spectrum biocide effective against bacteria, fungi, and yeasts.[3][10] Its antimicrobial mechanism is reactive, involving direct interaction with essential biological macromolecules.

Upon release, formaldehyde readily reacts with microbial cells, primarily targeting proteins and nucleic acids (DNA, RNA).[4] It forms cross-links between these molecules, particularly with the amino groups of amino acids like lysine.[4] This cross-linking disrupts the normal structure and function of proteins and enzymes, inhibiting critical metabolic pathways.[4][10] The damage to DNA and RNA interferes with genetic replication and protein synthesis. The cumulative effect of this widespread molecular disruption is the cessation of cellular function and, ultimately, cell death.[4]

Caption: Mechanism of formaldehyde's antimicrobial action.

Quantitative Analysis

The effectiveness and safety profile of this compound can be understood through quantitative data on its release kinetics and toxicological endpoints.

Table 1: Kinetics of Formaldehyde Release

This table summarizes the hydrolysis half-life of this compound under specific conditions, highlighting the impact of pH.

| Parameter | Condition | Result | Reference(s) |

| Hydrolysis Half-Life (t½) | 1% Solution, pH 7.0, 20°C | ~6 minutes | [4][5][7] |

| Effect of pH on Hydrolysis Rate | pH 5.0 vs. pH 5.5 | ~3-fold decrease | [5] |

| pH 5.5 vs. pH 6.0 | ~3-fold decrease | [5] | |

| pH 6.0 vs. pH 6.5 | ~6-fold decrease | [5] |

Table 2: Toxicological Data for this compound

This table presents key toxicological data for this compound from various studies.

| Endpoint | Species | Value | Exposure Time | Reference(s) |

| Acute Oral Toxicity (LD50) | Rat | 760 mg/kg | - | [11] |

| Toxicity to Fish (LC50) | Danio rerio (Zebra fish) | 71 mg/L | 96 h | [12] |

| Toxicity to Daphnia (EC50) | Daphnia magna | 28 mg/L | 48 h | [12] |

| Toxicity to Algae (EC50) | Desmodesmus subspicatus | 4.62 mg/L | 72 h | [12] |

| Toxicity to Microorganisms (EC50) | Activated sludge | 81 mg/L | 3 h | [12] |

Experimental Protocols

Standardized methodologies are crucial for accurately assessing the function of formaldehyde-releasing agents.

Protocol 1: Quantification of Formaldehyde Release via HPLC

This method determines the concentration of released formaldehyde by derivatizing it with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by analysis using High-Performance Liquid Chromatography (HPLC).[8][13]

Methodology:

-

Sample Preparation: An aqueous solution of this compound is prepared at a known concentration and incubated under controlled conditions (e.g., specific pH, temperature, and time).

-

Derivatization: An aliquot of the sample is mixed with a solution of DNPH in an acidic medium (e.g., acetonitrile (B52724) with phosphoric acid). The formaldehyde reacts with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative.

-

Extraction: The derivative is extracted from the aqueous phase using an organic solvent (e.g., dichloromethane (B109758) or via solid-phase extraction).

-

HPLC Analysis: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis detector. The formaldehyde-DNPH derivative is separated and quantified by comparing its peak area to a calibration curve prepared from formaldehyde standards.[13][14]

Caption: Workflow for formaldehyde release quantification.

Protocol 2: Determination of Antimicrobial Efficacy (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the growth of a specific microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans) is prepared in a suitable growth medium.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes, no compound) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible microbial growth.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay evaluates the effect of the compound on the viability of mammalian cell lines, providing an indication of its potential cytotoxicity.

Methodology:

-

Cell Seeding: A suitable mammalian cell line (e.g., human dermal fibroblasts) is seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Exposure: The cell culture medium is replaced with a medium containing serial dilutions of this compound.

-

Incubation: The cells are incubated with the compound for a defined period (e.g., 24 hours).

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to untreated control cells.

References

- 1. This compound (EDDM) Research Reagent [benchchem.com]

- 2. Formaldehyde releaser - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. Buy this compound (EVT-297545) | 3586-55-8 [evitachem.com]

- 5. This compound (EDDM) Research Reagent [benchchem.com]

- 6. api.pageplace.de [api.pageplace.de]

- 7. nbinno.com [nbinno.com]

- 8. Investigation on formaldehyde release from preservatives in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]

- 11. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 12. chemicalbook.com [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Hydrolysis kinetics of (Ethylenedioxy)dimethanol in aqueous solutions

An In-depth Technical Guide on the Hydrolysis Kinetics of (Ethylenedioxy)dimethanol in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics of this compound (EDDM) in aqueous solutions. EDDM is a formaldehyde-releasing biocide, and understanding its stability and degradation profile is crucial for its effective and safe use in various applications. This document summarizes key quantitative data, details experimental protocols for kinetic studies, and provides visualizations of the underlying chemical processes.

Introduction

This compound is known for its biocidal activity, which stems from its hydrolysis in aqueous environments to release formaldehyde (B43269), a potent antimicrobial agent. The other hydrolysis product is ethylene (B1197577) glycol. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution, which are critical parameters to consider in formulation development and application.

Hydrolysis Reaction

The hydrolysis of this compound is a chemical reaction in which a water molecule cleaves the acetal (B89532) linkages, leading to the formation of ethylene glycol and two molecules of formaldehyde.

Caption: Hydrolysis of this compound.

Quantitative Data on Hydrolysis Kinetics

The stability of this compound in aqueous solutions is significantly influenced by pH. The hydrolysis is subject to both acid and base catalysis, with the rate being fastest in acidic and neutral conditions and slowing down in alkaline environments.

| pH | Temperature (°C) | Half-life (t½) | Rate of Hydrolysis Relative to pH 5.0 |

| 5.0 | - | - | 1x |

| 5.5 | - | - | ~0.33x |

| 6.0 | - | - | ~0.11x |

| 6.5 | - | - | ~0.018x |

| 7.0 | 20 | ~6 minutes[1][2] | - |

| 8.5 | 25 | Complete Hydrolysis Observed | - |

Note: The relative rates are derived from qualitative descriptions in the literature and serve as an approximation.

Caption: Relationship between pH and hydrolysis rate.

Experimental Protocols for Kinetic Studies

The following outlines a general approach for determining the hydrolysis kinetics of this compound.

Materials and Reagents

-

This compound (high purity)

-

Deionized water (18.2 MΩ·cm)

-

Buffer solutions (e.g., citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, borate (B1201080) for alkaline pH)

-

Internal standard for chromatography (e.g., 1,3-propanediol (B51772) for ethylene glycol analysis)

-

Derivatizing agent for formaldehyde analysis (e.g., 2,4-dinitrophenylhydrazine)

-

High-purity solvents for chromatography (e.g., acetonitrile, methanol)

Preparation of Solutions

-

Buffer Preparation : Prepare a series of buffer solutions at the desired pH values (e.g., 3, 5, 7, 9, 11).

-

Stock Solution : Prepare a concentrated stock solution of this compound in a non-aqueous solvent (e.g., acetonitrile) to prevent premature hydrolysis.

-

Reaction Mixtures : For each kinetic run, add a small aliquot of the this compound stock solution to a temperature-controlled vessel containing the buffer solution to achieve the desired initial concentration (typically in the range of 1-10 mM).

Kinetic Measurements

The rate of hydrolysis can be monitored by measuring the disappearance of the parent compound or the appearance of the hydrolysis products over time.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, can be used to monitor the hydrolysis in real-time.

-

Initiate the reaction in an NMR tube by adding the this compound stock solution to a buffered D₂O solution.

-

Acquire spectra at regular time intervals.

-

Integrate the characteristic peaks of this compound and monitor their decrease over time.

Formaldehyde Analysis (HPLC):

-

At specific time points, withdraw an aliquot of the reaction mixture.

-

Quench the reaction if necessary (e.g., by rapid cooling or pH adjustment).

-

Derivatize the formaldehyde in the sample with a suitable agent (e.g., 2,4-dinitrophenylhydrazine) to form a stable, UV-active product.

-

Analyze the derivatized sample by High-Performance Liquid Chromatography (HPLC) with a UV detector.

Ethylene Glycol Analysis (GC-FID):

-

At specific time points, withdraw an aliquot of the reaction mixture.

-

Add an internal standard.

-

Analyze the sample directly by Gas Chromatography with a Flame Ionization Detector (GC-FID).

Data Analysis

-

Plot the concentration of this compound or the products as a function of time.

-

Determine the initial reaction rate from the slope of the concentration-time curve.

-

Assuming pseudo-first-order kinetics (with water in large excess), calculate the rate constant (k) from the slope of the plot of ln([EDDM]) versus time.

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Analyze the effect of pH and temperature on the rate constants to determine the kinetic parameters.

Caption: Experimental workflow for kinetic studies.

Conclusion

The hydrolysis of this compound is a critical process that dictates its efficacy as a biocide. The rate of this reaction is highly pH-dependent, with increased stability observed in alkaline conditions. This technical guide provides a foundation for researchers and professionals to understand and investigate the hydrolysis kinetics of this compound, enabling the development of stable and effective formulations. The provided experimental protocols offer a starting point for detailed kinetic analysis, which is essential for regulatory purposes and product optimization.

References

An In-depth Technical Guide to 1,2-Bis(hydroxymethoxy)ethane: A Search for a Putative Compound

A comprehensive search of chemical databases and scientific literature reveals a significant lack of specific technical data for the compound named 1,2-Bis(hydroxymethoxy)ethane. The provided CAS number, 14643-53-1, does not correspond to this chemical structure in the searched databases. The alternative CAS number 14643-87-9 is assigned to Zinc Acrylate.

The chemical name "1,2-Bis(hydroxymethoxy)ethane" suggests a molecule with the structure HO-CH₂-O-CH₂-CH₂-O-CH₂-OH. This structure corresponds to the hemiacetal formed from the reaction of one molecule of ethylene (B1197577) glycol with two molecules of formaldehyde. Hemiacetals are a class of organic compounds that are often unstable and exist in equilibrium with the parent alcohol and aldehyde. It is highly probable that 1,2-Bis(hydroxymethoxy)ethane is not a stable, isolable compound, which would account for the absence of detailed experimental data, physical and chemical properties, and established applications in the scientific literature.

PubChem entries for "ethane-1,2-diol;formaldehyde" indicate a mixture or a polymeric substance rather than a discrete, well-characterized molecule with the specified name.

While a detailed technical guide on 1,2-Bis(hydroxymethoxy)ethane cannot be provided due to the lack of available information, this document aims to furnish researchers, scientists, and drug development professionals with information on closely related and structurally similar compounds for which data is available.

Related Ethane (B1197151) Derivatives

Several stable derivatives of 1,2-ethanediol (B42446) with various ether and ester functionalities have been documented. These compounds share the core ethane-1,2-dioxy backbone and offer a starting point for understanding the potential properties and reactivity of the requested, albeit likely unstable, compound.

Data Presentation: Properties of Related Ethane Derivatives

For comparative purposes, the following table summarizes key physical and chemical properties of some stable substituted ethane derivatives found during the literature search.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1,2-Bis(2-chloroethoxy)ethane | 112-26-5 | C₆H₁₂Cl₂O₂ | 187.06 | 241.3 |

| 1,2-Bis(2-bromoethoxy)ethane | 31255-10-4 | C₆H₁₂Br₂O₂ | 275.97 | Decomposes |

| 1,2-Bis(2-iodoethoxy)ethane | 36839-55-1 | C₆H₁₂I₂O₂ | 369.97 | Not available |

| 1,2-Bis(2-methoxyethoxy)ethane | 111-96-6 | C₆H₁₄O₃ | 134.17 | 162 |

| 1,2-Bis(2-methoxyphenoxy)ethane | 553-45-7 | C₁₆H₁₈O₄ | 274.31 | Not available |

Experimental Protocols

Detailed experimental protocols for the synthesis of 1,2-Bis(hydroxymethoxy)ethane are not available. However, general procedures for the synthesis of related stable ether derivatives of ethylene glycol often involve Williamson ether synthesis.

General Protocol for the Synthesis of 1,2-Bis(alkoxy)ethane Derivatives:

A typical synthesis involves the reaction of a salt of ethylene glycol (e.g., sodium glycolate) with an alkyl halide. The reaction is generally carried out in an appropriate solvent, and the product is purified by distillation or chromatography.

For instance, the synthesis of 1,2-bis(2-nitrophenoxy)ethane (B14865) has been reported by reacting ethylene glycol with 2-chloronitrobenzene in the presence of an alkali metal hydroxide (B78521) in dimethylacetamide.

Logical Relationships and Potential Reactions

The putative compound 1,2-Bis(hydroxymethoxy)ethane, as a hemiacetal, would be expected to be in equilibrium with its starting materials, ethylene glycol and formaldehyde. This relationship is a key aspect of its potential chemistry.

Caption: Equilibrium between ethylene glycol, formaldehyde, and the putative 1,2-Bis(hydroxymethoxy)ethane.

Conclusion for Drug Development Professionals

Given the likely instability of 1,2-Bis(hydroxymethoxy)ethane, its direct application in drug development is improbable. Stable derivatives or analogues would need to be considered for any potential therapeutic applications. The core ethylene glycol diether scaffold is present in various molecules of biological interest, and understanding the structure-activity relationships of stable analogues would be a more fruitful area of research.

Spectroscopic Characterization of (Ethylenedioxy)dimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data used for the characterization of (ethylenedioxy)dimethanol (CAS No: 3586-55-8), a compound utilized as a biocide and chemical intermediate. Due to its nature as a formaldehyde-releasing agent, its stability and characterization in various media are of significant interest. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for their acquisition, and logical workflows for analysis.

Molecular Structure and Properties

This compound, with the molecular formula C₄H₁₀O₄, is structurally a bis(hydroxymethyl ether) of ethylene (B1197577) glycol.[1] Its primary synthesis route involves the acid-catalyzed reaction of ethylene glycol with formaldehyde (B43269).[1] The molecule possesses an ethylenedioxy core with a hydroxymethyl group attached to each oxygen atom.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical technique for confirming the structure of this compound.[1] The molecule's symmetry results in a simplified spectrum.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H O-CH₂- | 2.0 - 4.0 | Broad Singlet | 2H |

| HO-CH₂ -O- | ~4.6 - 4.8 | Singlet | 4H |

| -O-CH₂ -CH₂ -O- | ~3.7 | Singlet | 4H |

Prediction basis: The chemical shift for the central ethylene glycol protons (-O-CH₂ -CH₂ -O-) is estimated based on experimental data for ethylene glycol (~3.7 ppm).[2][3] The HO-CH₂ -O- protons are expected to be downfield due to the proximity of two electronegative oxygen atoms, analogous to dimethoxymethane (B151124) where the O-CH₂-O protons appear around 4.5 ppm.[4] The hydroxyl proton shift is variable and depends on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

| HO-C H₂-O- | ~90 - 95 |

| -O-C H₂-C H₂-O- | ~63 - 68 |

Prediction basis: The chemical shift for the central ethylene glycol carbons (-O-C H₂-C H₂-O-) is estimated from ethylene glycol data (~63 ppm).[2] The HO-C H₂-O- carbon is expected to be significantly downfield, similar to the carbon in dimethoxymethane which resonates around 96 ppm.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorptions from its hydroxyl, C-H, and C-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |

| O-H | 3550 - 3200 | Strong, Broad | Alcohol, H-bonding |

| C-H | 2950 - 2850 | Medium to Strong | Alkane sp³ C-H stretch |

| C-O | 1200 - 1000 | Strong | Acetal (B89532) C-O-C stretch[7] |

Prediction basis: The presence of hydroxyl groups will result in a prominent broad band in the 3550-3200 cm⁻¹ region.[8] The C-H stretching of the methylene (B1212753) groups will appear in the typical alkane region. The C-O stretching vibrations of the acetal and alcohol functionalities are expected to produce strong absorptions in the fingerprint region, with acetals often showing multiple characteristic bands between 1200 and 1020 cm⁻¹.[7]

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra for a liquid sample such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Note: this compound can undergo hydrolysis in D₂O to formaldehyde and ethylene glycol, which can be monitored by NMR. For structural elucidation, an aprotic solvent like DMSO-d₆ is often preferred as it can slow down the exchange rate of hydroxyl protons, leading to sharper -OH signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrument Setup:

-

The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.[9]

-

The sample is placed in the spectrometer probe, which is maintained at a constant temperature, typically 298 K.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are required.

-

2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

As this compound is a liquid, minimal sample preparation is required.

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Instrument Setup:

-

The analysis is performed on a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

Place a small drop of the neat this compound liquid directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

After analysis, clean the ATR crystal thoroughly with a suitable solvent.

-

Workflow and Logical Diagrams

The characterization of this compound follows a logical progression from synthesis to purification and subsequent spectroscopic analysis.

Caption: Workflow for the characterization of this compound.

References

- 1. This compound (EDDM) Research Reagent [benchchem.com]

- 2. Ethylene Glycol | HOCH2CH2OH | CID 174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethylene glycol(107-21-1) 1H NMR spectrum [chemicalbook.com]

- 4. Dimethoxymethane(109-87-5) 1H NMR [m.chemicalbook.com]

- 5. C2H6O CH3OCH3 C-13 nmr spectrum of methoxymethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of dimethyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Dimethoxymethane | C3H8O2 | CID 8020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to Ethylene Glycol Bis(semiformal)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) glycol bis(semiformal), scientifically known as (Ethylenedioxy)dimethanol, is a formaldehyde-releasing preservative with broad-spectrum antimicrobial activity. This document provides a comprehensive overview of its discovery and history, detailed chemical and physical properties, established synthesis protocols, and analytical methodologies. It is intended to serve as a technical guide for professionals in research, and development, particularly in fields requiring effective biocidal agents.

Introduction

Ethylene glycol bis(semiformal), registered under CAS number 3586-55-8, is a versatile biocide employed in a variety of aqueous systems to prevent microbial contamination.[1][2][3] Its efficacy stems from its ability to slowly release formaldehyde (B43269), a potent antimicrobial agent, ensuring sustained protection against a wide range of microorganisms, including bacteria, fungi, and yeasts.[2][4] This controlled release mechanism makes it a valuable preservative in industrial applications such as adhesives, coatings, polymer emulsions, and metalworking fluids.[2][5]

Discovery and History

The precise date and discoverer of Ethylene glycol bis(semiformal) are not well-documented in publicly available literature. However, its development can be situated within the broader history of formaldehyde and formaldehyde-releasing preservatives. Formaldehyde itself was first reported in 1859, and its preservative properties were recognized in the late 19th century. The use of formaldehyde-releasing compounds emerged from the need to harness the antimicrobial power of formaldehyde while minimizing its volatility and irritation potential. These "formaldehyde donors" provide a slow, controlled release of the active substance, offering a more favorable safety and handling profile. Ethylene glycol bis(semiformal) is one such compound, likely developed as part of the ongoing innovation in the field of industrial biocides.

Chemical and Physical Properties

Ethylene glycol bis(semiformal) is a colorless to light yellow liquid.[1][6] A summary of its key quantitative properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Ethylene Glycol Bis(semiformal)

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₀O₄ | [1][7] |

| Molecular Weight | 122.12 g/mol | [1] |

| Appearance | Colorless to yellowish transparent liquid | [1][6] |

| Density | 1.180 - 1.260 g/mL at 25°C | [1][6] |

| Boiling Point | 90 °C to 158.8 °C | [1][7][8] |

| Melting Point | -76.5 °C | [8] |

| Flash Point | 8 °C to 85 °C | [1][7][8] |

| Refractive Index | 1.430 - 1.443 at 20°C | [6][7] |

| pH (1% in deionized water) | 7.0 - 8.0 at 20°C | [6] |

| Viscosity (kinematic) | 34.5 mm²/s at 20°C; 13.9 mm²/s at 40°C | [8] |

| Vapor Pressure | 2.5 hPa at 20°C; 3.7 hPa at 25°C | [8] |

| Solubility in Water | Miscible in all proportions | [6] |

| Partition Coefficient (log Pow) | 0.35 at 25°C | [8] |

| Formaldehyde Content | 42 - 48% | [6] |

Experimental Protocols

Synthesis of Ethylene Glycol Bis(semiformal)

The primary synthesis route for Ethylene glycol bis(semiformal) is the acid-catalyzed condensation of ethylene glycol with a formaldehyde source.

4.1.1. Synthesis from Ethylene Glycol and Paraformaldehyde

-

Reactants: Ethylene glycol, paraformaldehyde.

-

Catalyst: Strong acid (e.g., sulfuric acid) or trimethylchlorosilane.

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a condenser, charge ethylene glycol.

-

Gradually add paraformaldehyde to the ethylene glycol while stirring.

-

Add a catalytic amount of the acid catalyst.

-

Heat the mixture, typically in the range of 80-140°C, while monitoring the reaction progress.[9]

-

The reaction produces Ethylene glycol bis(semiformal) and water.

-

Upon completion, the product can be purified by distillation under reduced pressure.

-

4.1.2. Alternative Synthesis Routes

Alternative methods involve the reaction of ethylene glycol with dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) in the presence of a strong acid catalyst, such as sulfuric acid.[10] These reactions also yield Ethylene glycol bis(semiformal) and byproducts.

Analytical Methods

The characterization and quantification of Ethylene glycol bis(semiformal) and its potential impurities can be performed using standard analytical techniques.

-

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a suitable method for the quantitative analysis of the compound. Due to its polarity, derivatization may be required to improve chromatographic performance.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of Ethylene glycol bis(semiformal) and to monitor its hydrolysis to formaldehyde and ethylene glycol.[9]

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and purity assessment. A ¹³C NMR study has been reported for the analysis of formaldehyde association in ethylene glycol solutions.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) and ether (C-O-C) groups.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of Ethylene glycol bis(semiformal) as a biocide is through the controlled release of formaldehyde via hydrolysis.[9]

Caption: Mechanism of action of Ethylene glycol bis(semiformal).

Formaldehyde is a highly reactive molecule that readily interacts with biological macromolecules. Inside a microbial cell, it forms cross-links with proteins and nucleic acids, disrupting essential cellular functions and leading to cell death. The slow release of formaldehyde from Ethylene glycol bis(semiformal) ensures a sustained antimicrobial effect at concentrations effective for preservation but with a reduced risk profile compared to the direct use of formaldehyde.

Applications

Ethylene glycol bis(semiformal) is primarily used as an in-can preservative for a wide range of water-based products.[2][6]

Table 2: Applications of Ethylene Glycol Bis(semiformal)

| Application Area | Typical Use Concentration | Purpose | Reference(s) |

| Adhesives and Sealants | 0.10% - 0.30% | Prevention of bacterial and fungal growth | [2] |

| Paints and Coatings | 0.10% - 0.30% | In-can preservation, head space protection | [2] |

| Polymer Emulsions | 0.10% - 0.30% | Microbial stabilization | [2] |

| Metalworking Fluids | 0.10% - 0.30% | Control of microbial contamination | [2] |

| Pigment Slurries | 0.005% - 0.5% | Preservation | [11] |

| Detergents and Thickeners | - | Antimicrobial agent | [6] |

| Concrete Additives | - | Preservation | [6] |

Logical Relationships and Workflows

The development and application of Ethylene glycol bis(semiformal) follow a logical workflow from synthesis to formulation and quality control.

Caption: Development and application workflow for Ethylene glycol bis(semiformal).

Conclusion

Ethylene glycol bis(semiformal) is an effective and widely used formaldehyde-releasing preservative. Its synthesis is well-established, and its chemical and physical properties are characterized. The controlled release of formaldehyde provides a durable and broad-spectrum antimicrobial action, making it a valuable component in the preservation of a multitude of water-based industrial products. This guide provides essential technical information for professionals working with this compound, from its synthesis and analysis to its application and mechanism of action. Further research into green and sustainable synthesis routes could enhance its environmental profile.[9]

References

- 1. Bactericide Chemical this compound 90% Liquid EDDM CAS 3586-55-8 - Sinobio Chemistry [sinobiochemistry.com]

- 2. atamankimya.com [atamankimya.com]

- 3. getchem.com [getchem.com]

- 4. Ethylenedioxy Dimethanol (EDDM) Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]

- 5. This compound (EDDM) Research Reagent [benchchem.com]

- 6. This compound - TRIGON Chemie [trigon-chemie.com]

- 7. Cas 3586-55-8,this compound | lookchem [lookchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound (EDDM) Research Reagent [benchchem.com]

- 10. ETHYLENEDIOXYDIMETHANOL - Ataman Kimya [atamanchemicals.com]

- 11. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to (Ethylenedioxy)dimethanol (CAS 3586-55-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Ethylenedioxy)dimethanol, with the CAS number 3586-55-8, is a versatile organic compound recognized for its efficacy as a broad-spectrum biocide and its utility as a chemical intermediate.[1] Structurally, it is the bis(hydroxymethyl ether) of ethylene (B1197577) glycol.[2] Its primary mechanism of antimicrobial action involves the controlled release of formaldehyde (B43269), which provides sustained efficacy against a wide range of microorganisms, including bacteria, fungi, and yeast.[1][3] This property makes it a valuable preservative in various industrial and commercial formulations, such as water-based paints, adhesives, metalworking fluids, and pigment slurries.[4][5] Beyond its biocidal applications, this compound also serves as a building block in synthetic chemistry, particularly in the development of specialty polymers where it can enhance durability and heat resistance.[1]

Chemical and Physical Properties

This compound is a colorless to yellowish, viscous liquid that is miscible with water in all proportions.[2][3] Its hygroscopic nature is attributed to its ability to form hydrogen bonds.[3]

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3586-55-8 | [2] |

| EC Number | 222-720-6 | [2] |

| Molecular Formula | C₄H₁₀O₄ | [6] |

| Molecular Weight | 122.12 g/mol | [6] |

| Appearance | Colorless to yellowish liquid | [2] |

| Solubility | Miscible with water in any ratio | [2] |

Table 2: Physical and Chemical Data of this compound

| Property | Value | Reference(s) |

| Density | 1.180 - 1.200 g/mL at 25°C | [2] |

| Boiling Point | 158.8 °C | [7] |

| Melting Point | -76.5 °C | [7] |

| Refractive Index | 1.430 - 1.443 at 20°C | [2] |

| pH (1% in distilled water) | 7.0 - 8.0 at 20°C | [2] |

| Formaldehyde Content | 42 - 48% | [2] |

Synthesis and Mechanism of Action

The most common method for synthesizing this compound is through the acid-catalyzed condensation of ethylene glycol with a formaldehyde source, such as paraformaldehyde or formaldehyde gas.[3][6][8] This reaction is typically carried out at elevated temperatures.[8]

Caption: Synthesis of this compound.

The primary mechanism of its biocidal activity is the hydrolytic decomposition of the molecule to release formaldehyde.[2][3] Formaldehyde is a potent biocide that acts by cross-linking proteins and nucleic acids in microorganisms, leading to cell death.[9] This slow-release mechanism provides a sustained antimicrobial effect.[1]

Caption: Biocidal mechanism of action.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in the public domain. The following are generalized procedures based on available information and standard laboratory practices.

Synthesis: Acid-Catalyzed Condensation (Generalized Protocol)

This protocol describes the synthesis of this compound from ethylene glycol and paraformaldehyde.

Materials:

-

Ethylene glycol

-

Paraformaldehyde

-

Sulfuric acid (concentrated)

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethylene glycol and paraformaldehyde. A common molar ratio is approximately 1:2.2 (ethylene glycol to formaldehyde).[8]

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1.5% by weight) to the mixture while stirring.[3]

-

Heat the reaction mixture to a temperature between 70-80°C with continuous stirring.[3]

-

Maintain the reaction at this temperature for a period of time, typically several hours, to ensure the reaction goes to completion. The reaction progress can be monitored by techniques such as HPLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by slowly adding a sodium hydroxide solution until the pH is neutral.

-

Transfer the mixture to a separatory funnel and wash with brine (saturated sodium chloride solution) to remove any remaining salts.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove any unreacted starting materials and water by vacuum distillation. The final product, this compound, should be a clear, viscous liquid.

Analytical Methods (Generalized Protocols)

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to identify and quantify this compound and its degradation products.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for polar compounds (e.g., a wax-type column).

Procedure:

-

Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Oven Program: Start at a lower temperature (e.g., 80°C), then ramp up to a higher temperature (e.g., 280°C) to ensure separation of all components.[6]

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 30-300) to detect the parent ion and fragmentation patterns.

-

-

Data Analysis: Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum.

4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is useful for monitoring the synthesis reaction and quantifying the purity of the final product.

Instrumentation:

-

HPLC system with a suitable detector (e.g., UV or Refractive Index).

-

Reversed-phase C18 column.

Procedure:

-

Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. A gradient elution may be necessary to separate all components.

-

Sample Preparation: Dilute the sample in the mobile phase.

-

Injection: Inject a specific volume of the sample onto the column.

-

Detection: Monitor the elution of the compound using a suitable detector. This compound does not have a strong UV chromophore, so a refractive index detector or derivatization for UV detection might be necessary.

-

Quantification: Use a calibration curve prepared from standards of known concentrations to quantify the amount of this compound in the sample.

Biocidal Efficacy Testing: Minimum Inhibitory Concentration (MIC) (Generalized Protocol)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Materials:

-

This compound

-

Sterile growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

-

Microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Sterile 96-well microplates

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial dilutions of the stock solution in the sterile growth medium in the wells of a 96-well microplate to obtain a range of concentrations.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive controls (microorganism in broth without the biocide) and negative controls (broth only).

-

Incubate the microplate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).

-

Determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration of this compound in which no visible growth is observed.

Caption: Workflow for MIC determination.

Applications

This compound has a range of applications primarily stemming from its biocidal properties.

Table 3: Applications of this compound

| Application Area | Description | Reference(s) |

| In-Can Preservation | Used to preserve water-based products such as pigment slurries, polymer dispersions, adhesives, and detergents from microbial degradation. | [4][5] |

| Metalworking Fluids | Acts as a biocide in water-based metalworking fluids to prevent microbial growth and associated problems like odor and corrosion. | [6] |

| Corrosion Inhibition | Shows potential as a corrosion inhibitor, particularly in industrial settings. | [9] |

| Chemical Synthesis | Serves as a chemical intermediate in the production of polymers and other organic compounds. | [3][6] |

| Hydrogen Sulfide Scavenger | Can be used to remove hydrogen sulfide, which is important for safety and corrosion control in various industrial processes. | [1] |

Safety Information

This compound is classified as harmful if swallowed or inhaled and can cause skin and serious eye irritation.[10] It may also cause an allergic skin reaction and respiratory irritation.[10]

Table 4: Hazard Statements for this compound

| Hazard Code | Description | Reference(s) |

| H302 | Harmful if swallowed | [10] |

| H315 | Causes skin irritation | [10] |

| H317 | May cause an allergic skin reaction | [10] |

| H318 | Causes serious eye damage | [10] |

| H332 | Harmful if inhaled | [10] |

| H335 | May cause respiratory irritation | [10] |

| H412 | Harmful to aquatic life with long lasting effects | [10] |

Handling and Storage:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing. Avoid contact with skin and eyes and avoid breathing vapors.[7]

-

Storage: Store in a cool, dry, well-ventilated place in tightly closed containers. Keep away from food, drink, and animal feed.[10]

Conclusion

This compound is a commercially significant compound with well-established applications as a formaldehyde-releasing biocide. Its efficacy in preserving a wide range of water-based products makes it a valuable tool in various industries. While detailed, publicly available experimental protocols are limited, its synthesis and analysis can be approached using standard organic chemistry and analytical techniques. Understanding its properties, mechanism of action, and safety considerations is crucial for its effective and safe use in research and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 5. ec.europa.eu [ec.europa.eu]

- 6. This compound (EDDM) Research Reagent [benchchem.com]

- 7. pharmtech.com [pharmtech.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uoguelph.ca [uoguelph.ca]

(Ethylenedioxy)dimethanol: A Technical Guide to its Environmental Fate and Biodegradability

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Ethylenedioxy)dimethanol (EDDM), a formaldehyde-releasing biocide, is utilized in various industrial applications. Its environmental fate is primarily dictated by its rapid hydrolysis in aqueous media, yielding formaldehyde (B43269) and ethylene (B1197577) glycol. This technical guide provides a comprehensive overview of the environmental persistence, abiotic and biotic degradation pathways, and ecotoxicity of EDDM and its principal hydrolysis products. Detailed experimental protocols for key environmental studies are described, and metabolic pathways are visualized to elucidate the biodegradation mechanisms. Quantitative data are presented in structured tables for clarity and comparative analysis.

Chemical Identity and Properties

This compound (CASRN: 3586-55-8), also known as EDDM, is a colorless to light yellow liquid with an aldehydic odor.[1] It is completely soluble in water.[1][2] As a formaldehyde-releasing agent, its primary function is as a biocide in a variety of water-based products to control the growth of bacteria, fungi, and yeast.[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Registry Number | 3586-55-8 | [2] |

| Molecular Formula | C₄H₁₀O₄ | [2] |

| Molecular Weight | 122.12 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 90 °C | [1] |

| Density | 1.248 - 1.260 g/mL | [1] |

| Water Solubility | Miscible in all proportions | [1][2] |

| Vapor Pressure | 12.3 Pa @ 25°C (for Ethylene Glycol) | [6] |

Environmental Fate

The environmental persistence of this compound is exceptionally low due to its rapid abiotic degradation through hydrolysis.

Abiotic Degradation: Hydrolysis

In aqueous environments, EDDM undergoes rapid hydrolysis to form ethylene glycol and formaldehyde.[3][7] This reaction is the predominant environmental fate pathway.[3] The hydrolysis half-life of a 1% solution of EDDM at pH 7.0 and 20°C is approximately six minutes.[3] The hydrolysis proceeds more rapidly at neutral to alkaline pH, with a longer half-life observed in acidic conditions.[8]

Table 2: Hydrolysis Data for this compound

| pH | Temperature (°C) | Half-life | Reference(s) |

| 7.0 | 20 | ~ 6 minutes | [3][8] |

| 3.5 | 20 | Maximum (slower than at neutral pH) | [8] |

| Acidic | 20 | ~ 1 hour | [8] |

The determination of the hydrolysis rate of a chemical as a function of pH is typically conducted following the OECD 111 guideline.[2][8][9][10][11]

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

-

Test Substance Preparation: The test substance is added to the buffer solutions at a concentration not exceeding 0.01 M or half its saturation concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 20°C or 50°C for a preliminary test).

-

Sampling and Analysis: At appropriate time intervals, aliquots are taken from each solution and analyzed for the concentration of the parent substance and any potential hydrolysis products using a suitable analytical method (e.g., chromatography).

-

Data Analysis: The rate of hydrolysis and the half-life of the test substance are calculated for each pH value.

A tiered approach is often employed. A preliminary test at an elevated temperature (e.g., 50°C) is conducted to quickly assess hydrolytic stability. If significant hydrolysis occurs, a more detailed study at environmentally relevant temperatures is performed.[9]

Biodegradability

Biodegradability of Hydrolysis Products

-

Ethylene Glycol: Ethylene glycol is considered readily biodegradable.[14] An OECD 301A test demonstrated 90-100% degradation of ethylene glycol within 10 days.[14] In another study, complete degradation was observed in river water within three days at 20°C.[14]

-

Formaldehyde: Formaldehyde is also readily biodegradable by various microorganisms.[3] Strains of Pseudomonas putida and Methylobacterium extorquens are capable of metabolizing formaldehyde.[3]

Table 3: Ready Biodegradability Data for Ethylene Glycol

| Test Guideline | Duration | % Degradation | Conclusion | Reference(s) |

| OECD 301A | 10 days | 90-100% | Readily Biodegradable | [14] |

| BOD Test | 20 days | 97% | Readily Biodegradable | [14] |

| OECD 301D | 28 days | 96% | Readily Biodegradable | [14] |

The OECD 301A test is a stringent screening method to assess the ready biodegradability of water-soluble, non-volatile organic chemicals.[1][16]

-

Inoculum: A mixed microbial population from a source like activated sludge from a wastewater treatment plant is used.

-

Test Medium: A mineral medium containing the test substance as the sole source of organic carbon is prepared. The initial concentration of the test substance is typically between 10 and 40 mg of dissolved organic carbon (DOC) per liter.

-

Test Setup: The test is conducted in the dark or under diffuse light at a constant temperature (22 ± 2°C) for 28 days.

-

Monitoring: The DOC concentration is measured at regular intervals throughout the test.

-

Controls:

-

Blank Control: Contains only the inoculum and mineral medium to measure background DOC removal.

-

Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is tested in parallel to validate the procedure.

-

Toxicity Control: Contains both the test substance and the reference substance to check for inhibitory effects of the test substance on the microorganisms.

-

-

Pass Criteria: A substance is considered readily biodegradable if at least 70% of the DOC is removed within a 10-day window during the 28-day test period.[1]

Biodegradation Pathways

The microbial degradation of the hydrolysis products of EDDM, ethylene glycol and formaldehyde, involves several metabolic pathways.

Logical Relationship of EDDM's Environmental Fate

The following diagram illustrates the primary environmental fate pathway of this compound.

Microbial Degradation Pathway of Ethylene Glycol

Ethylene glycol can be metabolized by various microorganisms through different pathways. One common pathway involves its oxidation to glyoxylate, which can then enter the central carbon metabolism.

Microbial Degradation Pathway of Formaldehyde

Formaldehyde is a reactive compound, and microorganisms have evolved several pathways for its detoxification and assimilation. The Ribulose Monophosphate (RuMP) cycle is an efficient pathway for formaldehyde assimilation.

Ecotoxicity

The ecotoxicity of this compound and its hydrolysis products is an important consideration for its environmental risk assessment.

Table 4: Ecotoxicity Data for this compound and its Hydrolysis Products

| Organism | Endpoint | Value (mg/L) | Test Substance | Reference(s) |

| This compound | ||||

| Danio rerio (Zebra fish) | 96h LC50 | 71 | This compound | [12] |

| Daphnia magna (Water flea) | 48h EC50 | 28 | This compound | [12] |

| Desmodesmus subspicatus (Green algae) | 72h EC50 | 4.62 | This compound | [12] |

| Activated Sludge | 3h EC50 | 81 | This compound | [12] |

| Ethylene Glycol | ||||

| Freshwater Fish (various) | 96h LC50 | 8,000 - 82,000 | Ethylene Glycol | [10] |

| Freshwater Crustaceans | 48-96h LC50 | 6,900 - 91,400 | Ethylene Glycol | [10] |

| Green Algae | IC25 | 3,268 | Ethylene Glycol | |

| Formaldehyde | ||||

| Pimephales promelas (Fathead minnow) | 96h LC50 | 24.1 | Formaldehyde | ECHA Database |

| Daphnia magna (Water flea) | 48h EC50 | 5.8 | Formaldehyde | ECHA Database |

| Pseudokirchneriella subcapitata (Green algae) | 72h ErC50 | 4.9 | Formaldehyde | ECHA Database |

Conclusion

The environmental fate of this compound is characterized by its rapid hydrolysis to ethylene glycol and formaldehyde. Consequently, the environmental persistence of the parent compound is low. The biodegradability of EDDM is governed by the ready biodegradability of its hydrolysis products. Both ethylene glycol and formaldehyde are readily biodegraded by microorganisms through various metabolic pathways, ultimately leading to their mineralization to carbon dioxide and water, and incorporation into microbial biomass. While EDDM and its degradation products exhibit some aquatic toxicity, the rapid degradation of these substances mitigates the long-term environmental risk. This guide provides essential data and conceptual frameworks for researchers and professionals to understand and assess the environmental profile of this compound.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. nbinno.com [nbinno.com]

- 4. Bactericide Chemical this compound 90% Liquid EDDM CAS 3586-55-8 - Sinobio Chemistry [sinobiochemistry.com]

- 5. oecd.org [oecd.org]

- 6. researchgate.net [researchgate.net]

- 7. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 8. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 9. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. This compound (EDDM) Research Reagent [benchchem.com]

- 12. Ethylenedioxy Dimethanol CAS 3586-55-8 Water Treatment Chemicals Eddm - Sinotrust Chemical Co. Ltd. [sinotrustchem.com]

- 13. santos.com [santos.com]

- 14. epa.gov [epa.gov]

- 15. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 16. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for (Ethylenedioxy)dimethanol as a Cross-linking Agent in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Ethylenedioxy)dimethanol (EDDM), also known as dimethylol glycol, is a versatile cross-linking agent employed in polymer synthesis to enhance the mechanical and thermal properties of various polymer systems. Structurally, it is the bis(hydroxymethyl ether) of ethylene (B1197577) glycol. EDDM functions as a formaldehyde (B43269) donor, releasing formaldehyde under specific conditions, which then reacts with active hydrogen atoms on polymer chains to form a durable three-dimensional network. This cross-linking process is particularly effective for polymers containing amide, amine, or hydroxyl groups, such as polyamides, polyurethanes, and poly(vinyl alcohol).

The use of EDDM as a cross-linking agent offers several advantages, including improved tensile strength, thermal stability, and solvent resistance of the resulting polymer. These enhanced properties make EDDM-cross-linked polymers suitable for a wide range of applications, including in the formulation of adhesives, coatings, and matrices for controlled drug release.

Mechanism of Cross-linking

The primary cross-linking mechanism of this compound involves the in-situ release of formaldehyde, which then reacts with active hydrogen atoms on the polymer backbone. In the case of polyamides, the formaldehyde reacts with the amide (-CONH-) groups. The reaction proceeds in two main steps:

-

Methylolation: Formaldehyde reacts with an amide group to form a methylol group (-CONH-CH₂OH).

-

Condensation: The methylol group can then react with another amide group, forming a methylene (B1212753) bridge (-CONH-CH₂-NHCO-) between two polymer chains. This condensation reaction releases a molecule of water and creates a stable covalent cross-link.

This process transforms a collection of individual polymer chains into a single, interconnected network, leading to a significant modification of the material's properties.

Applications in Polymer Synthesis

The ability of this compound to effectively cross-link polymers has led to its use in various applications:

-

Adhesives and Coatings: EDDM can be incorporated into adhesive and coating formulations to improve their strength, durability, and resistance to moisture and chemicals. For instance, it can be used to cross-link polyurethane dispersions to enhance film properties.

-

Textile Finishing: As a formaldehyde-releasing agent, it is used in textile finishing to impart wrinkle resistance and dimensional stability to fabrics containing cellulose.[1]

-

Drug Delivery: The cross-linked polymer networks formed using EDDM can be designed to create hydrogels for the controlled release of therapeutic agents. The cross-link density can be tailored to control the swelling behavior and drug diffusion rates.

Experimental Protocols

The following protocols provide a general framework for using this compound as a cross-linking agent. Researchers should optimize the specific conditions for their particular polymer system and application.

Protocol 1: Cross-linking of a Laboratory-Synthesized Polyamide Resin

This protocol is adapted from a procedure for cross-linking a polyamide with a dialdehyde (B1249045) (glyoxal) and is applicable to formaldehyde-releasing cross-linkers like EDDM.[2][3]

Materials:

-

Synthesized polyamide resin with available amide hydrogens

-

This compound (EDDM)

-

Deionized water

-

Acid catalyst (e.g., p-toluenesulfonic acid), if required

-

Solvent for the polyamide (e.g., m-cresol, if necessary)

Equipment:

-

Reaction vessel with a mechanical stirrer and temperature control

-

Molding plates (e.g., Teflon-coated)

-

Drying oven

-

Hydraulic press (optional)

Procedure:

-

Polymer Solution Preparation: Dissolve the synthesized polyamide resin in deionized water (or a suitable solvent) to achieve a desired concentration (e.g., 10-20% w/v). Stir the mixture until the polymer is completely dissolved.

-

Addition of Cross-linking Agent: Add this compound to the polymer solution. The amount of EDDM should be calculated based on the desired molar ratio of formaldehyde to amide groups in the polyamide. A typical starting point is a 1:1 molar ratio.

-

Catalyst Addition (Optional): If an acid catalyst is used to accelerate the cross-linking reaction, add it to the mixture at this stage (e.g., 0.1-0.5% w/w based on the polymer).

-

Mixing: Stir the mixture thoroughly for a specified period (e.g., 30-60 minutes) at room temperature to ensure homogeneous distribution of the cross-linking agent.

-

Casting and Curing:

-

Pour the mixture into a mold or cast it onto a suitable surface to form a film of the desired thickness.

-

Dry the cast film in an oven at a moderate temperature (e.g., 60-80 °C) to remove the solvent.

-

Increase the temperature to induce cross-linking. The curing temperature and time will depend on the specific polymer and the presence of a catalyst. A typical starting point is 120-150 °C for 1-3 hours.

-

-

Characterization: After curing, the cross-linked polymer can be characterized for its mechanical and thermal properties.

Data Presentation

The effectiveness of the cross-linking process can be evaluated by comparing the properties of the cross-linked polymer with the non-cross-linked material. The following table presents hypothetical data based on typical improvements observed in cross-linked polyamide systems.

| Property | Non-Cross-linked Polyamide | Cross-linked Polyamide (EDDM) |

| Mechanical Properties | ||

| Tensile Strength (MPa) | 45 | 75 |

| Elongation at Break (%) | 150 | 80 |

| Young's Modulus (GPa) | 1.2 | 2.5 |

| Thermal Properties | ||

| Glass Transition Temp. (°C) | 60 | 85 |

| Swelling Behavior | ||

| Swelling Ratio in Water (%) | 25 | 10 |

Characterization of Cross-linked Polymers

Several analytical techniques can be employed to confirm and quantify the cross-linking and to evaluate the properties of the resulting polymer network.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool to monitor the chemical changes occurring during the cross-linking reaction. The formation of methylene bridges can be confirmed by observing changes in the FTIR spectrum.

-

Expected Spectral Changes:

-

A decrease in the intensity of the N-H stretching vibration (around 3300 cm⁻¹) of the secondary amide.

-

The appearance of new peaks or shoulders associated with the C-N-C bond of the methylene bridge.

-

Changes in the amide I (C=O stretching) and amide II (N-H bending) bands.

-

Dynamic Mechanical Analysis (DMA)

DMA is used to measure the mechanical properties and viscoelastic behavior of the polymer as a function of temperature.

-

Key Parameters from DMA:

-

Storage Modulus (E'): Represents the elastic response of the material. An increase in the storage modulus in the rubbery plateau region is a strong indication of increased cross-link density.

-

Loss Modulus (E''): Represents the viscous response.

-

Tan Delta (E''/E'): The peak of the tan delta curve is often associated with the glass transition temperature (Tg). An increase in Tg upon cross-linking indicates restricted chain mobility.

-

Swelling Studies

The extent of cross-linking can be qualitatively assessed by measuring the swelling behavior of the polymer in a suitable solvent. A lower swelling ratio indicates a higher degree of cross-linking.

Protocol for Swelling Measurement:

-

A pre-weighed dry sample of the cross-linked polymer (W_dry) is immersed in a solvent (e.g., deionized water) at a specific temperature.

-

At regular intervals, the sample is removed, the surface solvent is gently blotted away, and the swollen weight (W_swollen) is recorded.

-

The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] x 100

Safety Precautions

This compound is a formaldehyde-releasing agent. Formaldehyde is a known carcinogen and sensitizer. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Consult the Safety Data Sheet (SDS) for this compound before use.

Conclusion